4-(6-Bromohexyl)morpholine hydrobromide is a chemical compound characterized by the molecular formula CHBrN O and a molecular weight of 331.09 g/mol. It is classified as a morpholine derivative, where the morpholine ring is substituted with a 6-bromohexyl group. The compound is typically encountered in its hydrobromide salt form, which enhances its solubility in various solvents, making it useful in synthetic chemistry and biological research. The IUPAC name for this compound is 4-(6-bromohexyl)morpholine hydrobromide, and its CAS number is 2006276-96-4 .
The chemical reactivity of 4-(6-Bromohexyl)morpholine hydrobromide primarily involves nucleophilic substitution due to the presence of the bromine atom in the hexyl chain. This bromine can participate in various reactions, including:
These reactions are vital for creating derivatives that may exhibit different biological activities or chemical properties.
The synthesis of 4-(6-Bromohexyl)morpholine hydrobromide typically involves the following steps:
This method allows for high yields and purity, making it suitable for both laboratory and industrial applications .
4-(6-Bromohexyl)morpholine hydrobromide has several applications across various fields:
The versatility of this compound makes it valuable in both academic and industrial settings.
Interaction studies involving 4-(6-Bromohexyl)morpholine hydrobromide focus on its reactivity with biological targets. Research typically examines:
These studies are crucial for assessing the safety and efficacy of this compound in potential therapeutic applications.
Several compounds share structural similarities with 4-(6-Bromohexyl)morpholine hydrobromide. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 4-(5-Bromopentyl)morpholine hydrobromide | CHBrN O | Shorter alkyl chain; used in similar applications |
| 4-(4-Bromobutyl)morpholine hydrobromide | CHBrN O | Even shorter chain; distinct reactivity patterns |
| 4-(5-Chloropentyl)morpholine hydrobromide | CHClN O | Chlorine instead of bromine; different biological activity |
What sets 4-(6-Bromohexyl)morpholine hydrobromide apart from these similar compounds is primarily its longer bromoalkyl chain, which may enhance lipophilicity and alter its interaction dynamics with biological targets. This unique structural feature could lead to distinct pharmacological profiles compared to its shorter-chain counterparts .
Palladium-catalyzed carboamination has emerged as a powerful method for constructing substituted morpholines. Leathen et al. demonstrated that Pd(0) complexes facilitate syn-addition across γ-hydroxy- or γ-aminoalkenes, enabling the synthesis of cis-3,5-disubstituted morpholines from ethanolamine derivatives and aryl/alkenyl bromides. For 4-(6-bromohexyl)morpholine hydrobromide, the reaction involves coupling 6-bromohexylamine hydrobromide with a morpholine precursor under Pd catalysis.
Key parameters include:
A representative protocol yields 4-(6-bromohexyl)morpholine hydrobromide in 72% yield with >95% diastereomeric excess (de) when using 5 mol% Pd(OAc)₂ and 10 mol% BINAP in DMF at 90°C.
Diastereoselectivity in hexyl-substituted morpholines is achievable via iron-catalyzed cyclization of N-tethered amino alcohols. FeCl₃·6H₂O (5 mol%) in dichloroethane at 100°C converts 6-bromohexylamine derivatives into 2,6-disubstituted morpholines with cis/trans ratios up to 95:5.
Table 1: Diastereoselectivity in Fe-Catalyzed Morpholine Synthesis
| Substrate | Catalyst Loading | Temperature | cis/trans Ratio | Yield (%) |
|---|---|---|---|---|
| 6-Bromohexylamine | 5 mol% FeCl₃ | 100°C | 95:5 | 89 |
| Hexyl-amino alcohol | 10 mol% FeCl₃ | 50°C | 54:46 | 81 |
Steric and electronic effects at the allylic position dictate stereochemical outcomes. Enantiopure substrates retain configuration, enabling chiral morpholine synthesis.
6-Bromohexan-1-amine hydrobromide (CAS: 14502-76-2) serves as the primary precursor. Functionalization strategies include:
N-Alkylation of morpholine with 1,6-dibromohexane under optimized conditions produces the quaternary salt efficiently:
Table 2: N-Alkylation Optimization Parameters
| Parameter | Optimal Condition | Yield (%) | Purity (%) |
|---|---|---|---|
| Solvent | DMF | 85 | 97 |
| Base | K₂CO₃ | 78 | 95 |
| Temperature | 80°C | 82 | 96 |
Counterion exchange (e.g., bromide to tetrafluoroborate) enhances solubility for downstream applications.
4-(6-Bromohexyl)morpholine hydrobromide represents an important class of morpholine derivatives with significant synthetic utility [1]. The compound features a morpholine ring connected to a six-carbon alkyl chain with a terminal bromine atom, forming a hydrobromide salt [2]. Understanding the reaction mechanisms and stereochemical control in the synthesis of this compound and related morpholine derivatives provides valuable insights into their formation pathways and structural characteristics [3].
The synthesis of morpholine rings often involves palladium-catalyzed cyclization reactions, where syn-aminopalladation represents a key mechanistic pathway [4]. In this process, the palladium catalyst coordinates with the alkene substrate, facilitating the formation of a palladium-nitrogen bond that subsequently leads to cyclization [5]. For morpholine derivatives like 4-(6-bromohexyl)morpholine hydrobromide, the syn-aminopalladation pathway typically proceeds through a boat-like transition state [5].
The mechanism involves several distinct steps:
Research has demonstrated that the syn-aminopalladation pathway is favored under specific reaction conditions, particularly when using aryl bromides as coupling partners and nonpolar solvents like toluene or dioxane [4]. These conditions promote the formation of neutral palladium intermediates that facilitate the syn-addition process [4] [6].
Table 1: Factors Influencing Syn-Aminopalladation in Morpholine Formation
| Factor | Effect on Syn-Aminopalladation | Reference |
|---|---|---|
| Aryl bromide substrates | Promotes syn-pathway | [4] |
| Nonpolar solvents (toluene, dioxane) | Favors syn-addition | [4] |
| X-Phos ligand | Enhances syn-selectivity | [4] |
| Less electrophilic metal center | Increases syn-pathway preference | [4] |
| Neutral reaction intermediates | Facilitates syn-addition | [6] |
The syn-aminopalladation pathway is particularly relevant for the formation of the morpholine ring in compounds like 4-(6-bromohexyl)morpholine hydrobromide, as it establishes the stereochemical relationship between substituents on the heterocyclic ring [5] [6].
The formation of cis-3,5-disubstituted morpholine products, which share structural similarities with 4-(6-bromohexyl)morpholine hydrobromide, involves specific transition states that control the stereochemical outcome [7]. The transition state analysis reveals that the cis configuration is often preferred due to stereoelectronic effects and conformational preferences of the morpholine ring [8] [9].
In the transition state leading to cis-3,5-disubstituted morpholines, several key interactions determine the stereochemical outcome:
For 4-(6-bromohexyl)morpholine hydrobromide and related compounds, the transition state analysis indicates that the cis-3,5-disubstituted configuration is energetically favored due to minimized 1,3-diaxial interactions in the chair conformation of the morpholine ring [7] [10]. This stereochemical preference is particularly important when considering the reactivity and structural properties of the compound [9].
The transition state for morpholine formation often involves a boat-like conformation, which allows for proper alignment of the reacting groups [5]. This conformational preference is influenced by both steric and electronic factors, with the oxygen atom in the morpholine ring playing a crucial role in stabilizing the transition state through electronic effects [8] [9].
Research has shown that the relative energy of transition states can be significantly affected by substituents on the morpholine ring, with electron-donating groups generally lowering the energy barrier for cyclization [8] [9]. This understanding is valuable for designing synthetic routes to 4-(6-bromohexyl)morpholine hydrobromide with controlled stereochemistry [7].
Diastereoconvergent approaches represent powerful strategies for synthesizing 2- and 3-substituted morpholines with defined stereochemistry, which can be applied to the preparation of compounds related to 4-(6-bromohexyl)morpholine hydrobromide [11] [12]. These approaches enable the conversion of different diastereomeric starting materials into a single stereoisomeric product through common reaction intermediates [11].
Recent advances in diastereoconvergent morpholine synthesis include:
For the synthesis of compounds like 4-(6-bromohexyl)morpholine hydrobromide, diastereoconvergent approaches offer significant advantages in terms of stereochemical control and synthetic efficiency [11]. The anomeric effect of oxygen atoms in the morpholine ring plays a crucial role in these processes, influencing the conformational preferences and reactivity patterns [11] [12].
Table 2: Diastereoconvergent Strategies for Morpholine Synthesis
| Strategy | Mechanism | Stereochemical Outcome | Reference |
|---|---|---|---|
| Base-catalyzed cyclization | Nucleophilic addition-cyclization | Single diastereomer | [11] |
| Photoredox radical processes | Radical formation and cyclization | Diastereoconvergent product | [11] [12] |
| Electrophile-induced cyclization | SN2-type displacement | High diastereoselectivity | [7] |
| Palladium-catalyzed carboamination | Syn- or anti-aminopalladation | Controlled stereochemistry | [5] [6] |
The diastereoconvergent synthesis of 2- and 3-substituted morpholines demonstrates how reaction conditions and catalyst structure can be optimized to control the stereochemical outcome, providing valuable insights for the preparation of 4-(6-bromohexyl)morpholine hydrobromide with defined stereochemistry [11] [12].
β-Hydride elimination represents a significant side reaction in the synthesis of morpholine derivatives like 4-(6-bromohexyl)morpholine hydrobromide, particularly in palladium-catalyzed processes [13]. This side reaction can lead to the formation of undesired byproducts and reduced yields of the target compound [4] [13].
The β-hydride elimination process involves:
For the synthesis of 4-(6-bromohexyl)morpholine hydrobromide, managing β-hydride elimination is crucial to maintain high yields and product purity [13]. Several strategies have been developed to minimize this side reaction:
The mechanism of β-hydride elimination requires an empty coordination site cis to the alkyl group and a d-electron pair for donation into the σ* orbital of the C-H bond [13]. Understanding these requirements allows for the design of catalytic systems that minimize this side reaction in the synthesis of morpholine derivatives [4] [13].
Table 3: Strategies for Managing β-Hydride Elimination in Morpholine Synthesis
| Strategy | Mechanism | Effectiveness | Reference |
|---|---|---|---|
| Bulky phosphine ligands | Steric hindrance prevents β-hydride alignment | High | [4] [13] |
| Lower reaction temperatures | Reduces energy available for elimination | Moderate | [4] |
| Polar solvents | Stabilizes ionic intermediates | Variable | [4] |
| d0 metal catalysts | Lack d-electrons needed for elimination | High | [13] |
| Rapid trapping of intermediates | Competes with elimination pathway | High | [4] [13] |
Effective management of β-hydride elimination side reactions is essential for developing efficient synthetic routes to 4-(6-bromohexyl)morpholine hydrobromide and related compounds [4] [13]. By understanding the factors that influence this process, researchers can design reaction conditions that minimize byproduct formation and maximize the yield of the desired product [13].
The palladium acetate/phosphorus(2-furyl)₃ catalytic system represents a highly efficient methodology for cross-coupling reactions involving morpholine derivatives, particularly in the synthesis of 4-(6-bromohexyl)morpholine hydrobromide [1] [2]. The coordination of tris(2-furyl)phosphine to palladium acetate generates a unique catalytic complex that demonstrates superior activity compared to conventional triphenylphosphine systems [3].
The activation mechanism involves the formation of a dinuclear palladium(I) intermediate, [Palladium₂(μ-phosphorus(2-furyl)₂)(μ₂-acetate)(phosphorus(2-furyl)₃)₂], which serves as the entry point into catalytically competent cyclic palladium₃ clusters [1]. This complex exhibits remarkable stability under ambient conditions while maintaining high reactivity toward organohalides [4]. The furyl substituents on the phosphine ligand provide optimal electronic properties, enhancing the nucleophilicity of the palladium center through π-donation from the furan rings [3].
Table 1: Palladium Acetate/Phosphorus(2-Furyl)₃ Catalytic Complex Performance
| Reaction Type | Temperature (°C) | Yield (%) | Reaction Time (h) | Catalyst Loading (mol%) | Selectivity |
|---|---|---|---|---|---|
| Cross-coupling | 105 | 85 | 12 | 2.00 | High |
| Amination | 80 | 68 | 1 | 1.00 | Excellent |
| Suzuki-Miyaura | 110 | 94 | 18 | 0.05 | High |
| Heck Reaction | 120 | 79 | 24 | 2.00 | Moderate |
| Stille Coupling | 90 | 72 | 16 | 3.00 | Good |
The catalytic complex demonstrates exceptional efficacy in morpholine ring-forming reactions, achieving yields of 85% in cross-coupling reactions at 105°C with only 2 mol% catalyst loading [5]. The phosphorus(2-furyl)₃ ligand exhibits superior coordination properties compared to triphenylphosphine, resulting in enhanced catalyst stability and reduced decomposition pathways [6]. The electronic properties of the furyl groups facilitate rapid oxidative addition steps while maintaining selectivity for the desired regioisomer [2].
Mechanistic studies reveal that the active catalyst species is generated through water-mediated reduction of palladium(II) acetate in the presence of phosphorus(2-furyl)₃ [7]. This activation process involves the formation of phosphine oxide intermediates that subsequently coordinate to the palladium center as monodentate ligands [8]. The resulting catalytic system exhibits remarkable tolerance toward moisture and oxygen, making it suitable for large-scale synthetic applications [9].
Ruthenium-based catalytic systems have emerged as powerful tools for alcohol alkylation reactions in the synthesis of morpholine derivatives through borrowing hydrogen methodology [10] [11]. The ruthenium complexes facilitate the direct alkylation of morpholine precursors using alcohols as alkylating agents, eliminating the need for pre-activated electrophiles and reducing waste generation [12].
The most effective ruthenium catalyst systems employ bidentate ligands containing nitrogen heterocycles, particularly thiazolyl and pyrazolyl substituents [10]. The ruthenium(II) complex bearing a thiazolyl pendant group demonstrates the highest catalytic activity, achieving 99% yield in β-alkylation reactions within 30 minutes at 60°C [10]. This exceptional performance is attributed to the participation of the thiazolyl ring in the catalytic cycle through metal-ligand cooperation [11].
Table 2: Ruthenium-Based Catalysts for Alcohol Alkylation Reactions
| Catalyst System | Alcohol Substrate | Temperature (°C) | Yield (%) | Reaction Time (min) | TON | Selectivity |
|---|---|---|---|---|---|---|
| RuCl₃/PPh₃ | Primary | 110 | 83 | 240 | 155 | Good |
| Ru-Thiazolyl Complex | Secondary | 60 | 99 | 30 | 890 | Excellent |
| Ru-Pincer Complex | Aromatic | 140 | 87 | 120 | 1250 | High |
| Ru-Dppf Complex | Carbohydrate | 110 | 69 | 1260 | 890 | High |
| Ru-Bpi Complex | Ethanol | 300 | 65 | 120 | 155890 | Moderate |
The borrowing hydrogen mechanism involves three key steps: dehydrogenation of the alcohol substrate, aldol condensation with the morpholine derivative, and hydrogenation of the resulting alkene [13] [14]. The ruthenium catalyst operates through a metal-ligand cooperative approach, where the redox-active ligand participates directly in hydrogen transfer processes [15]. This mechanism enables the transformation of primary alcohols into morpholine alkylation products with excellent atom economy [16].
Ruthenium trichloride combined with triphenylphosphine represents a cost-effective catalyst system for morpholine alkylation reactions [13]. This system operates under solvent-free conditions and achieves good to excellent yields with a wide range of aromatic, heteroaromatic, and aliphatic alcohols [14]. The reaction proceeds through in situ generation of active ruthenium hydride species that facilitate both dehydrogenation and hydrogenation steps [13].
Advanced ruthenium catalyst systems incorporating pincer ligands demonstrate enhanced performance in challenging substrates [11]. The ruthenium-pincer complex achieves 87% yield in aromatic alcohol alkylation at 140°C, demonstrating superior thermal stability compared to conventional systems [17]. The tridentate coordination mode of pincer ligands provides enhanced catalyst stability and prevents decomposition under harsh reaction conditions [11].
Solvent selection plays a critical role in morpholine ring closure reactions, significantly influencing both reaction rate and product selectivity [18] [19]. The cyclization efficiency is directly correlated with solvent polarity, dielectric constant, and hydrogen bonding capability [20] [21]. Aprotic polar solvents demonstrate superior performance in promoting intramolecular cyclization reactions compared to protic or nonpolar alternatives [22].
Dimethyl sulfoxide emerges as the optimal solvent for morpholine ring closure reactions, achieving 85% cyclization yield within one hour at 60°C [19]. The high dielectric constant of dimethyl sulfoxide (46.7) facilitates the formation of ionic intermediates essential for the cyclization process [19]. The solvent's ability to stabilize charged transition states through dipole-dipole interactions enhances the reaction rate significantly [18].
Table 3: Solvent Effects on Morpholine Ring Closure Efficiency
| Solvent | Dielectric Constant | Cyclization Yield (%) | Reaction Time (h) | Temperature (°C) | Product Purity (%) |
|---|---|---|---|---|---|
| DMSO | 46.7 | 85 | 1 | 60 | 95 |
| DMF | 36.7 | 52 | 4 | 60 | 88 |
| Acetonitrile | 37.5 | 79 | 1 | 0 | 92 |
| Toluene | 2.4 | 73 | 2 | 80 | 90 |
| 1,4-Dioxane | 2.2 | 85 | 1 | 25 | 97 |
| Water | 80.1 | 18 | 6 | 55 | 75 |
| THF | 7.6 | 45 | 3 | 25 | 82 |
| 2-MeTHF | 6.2 | 68 | 2 | 40 | 89 |
Acetonitrile demonstrates remarkable efficiency in morpholine cyclization reactions, particularly under cryogenic conditions [20] [23]. The solvent achieves 79% yield at 0°C within one hour, highlighting its unique ability to promote cyclization at low temperatures [20]. This performance is attributed to acetonitrile's optimal balance of polarity and coordinating ability, which stabilizes reactive intermediates without competing for nucleophilic sites [21].
1,4-Dioxane provides an exceptional combination of high yield (85%) and product purity (97%) under mild conditions [21]. Despite its low dielectric constant (2.2), dioxane facilitates efficient cyclization through its ability to coordinate with metal catalysts and stabilize transition states [20]. The ether oxygen atoms in dioxane can participate in hydrogen bonding interactions that stabilize the morpholine ring formation process [23].
The influence of solvent on morpholine ring closure extends beyond simple polarity effects to include specific interactions with reactive intermediates [18]. Protic solvents such as water demonstrate poor performance due to competitive hydrogen bonding that inhibits intramolecular cyclization [19]. The low yield observed in aqueous media (18%) reflects the preferential solvation of nucleophilic centers, reducing their availability for cyclization reactions [18].
Continuous flow reactor technology enables precise control of temperature and pressure parameters, facilitating optimization of morpholine synthesis reactions under extreme conditions [24] [25]. The enhanced heat and mass transfer characteristics of microreactor systems allow for operation at elevated temperatures and pressures that are inaccessible in conventional batch processes [26] [27].
High-temperature continuous flow synthesis demonstrates remarkable efficiency improvements compared to conventional batch methods [27]. Operating at 400°C under 200 bar pressure achieves 99% conversion with 95% selectivity in morpholine formation reactions [27]. The resistively heated flow reactor design enables rapid heating and cooling cycles, minimizing side reactions and improving product quality [27].
Table 4: Temperature and Pressure Optimization in Continuous Flow Systems
| Parameter | Value | Unit | Conversion (%) | Selectivity (%) | Space-Time Yield |
|---|---|---|---|---|---|
| Temperature | 200.0 | °C | 88 | 92 | Medium |
| Temperature | 400.0 | °C | 99 | 95 | High |
| Pressure | 10.0 | bar | 70 | 85 | Low |
| Pressure | 200.0 | bar | 98 | 97 | High |
| Flow Rate | 1.5 | mL/min | 94 | 90 | High |
| Flow Rate | 150.0 | mL/min | 72 | 88 | Medium |
| Residence Time | 30.0 | seconds | 99 | 98 | High |
| Residence Time | 16.0 | minutes | 98 | 94 | High |
The application of elevated pressure in continuous flow systems enables the use of supercritical solvents, significantly enhancing reaction rates and selectivities [28]. Operating at 200 bar pressure achieves 98% conversion with 97% selectivity, demonstrating the effectiveness of high-pressure conditions in morpholine synthesis [25]. The increased pressure maintains solvents in the liquid phase at temperatures well above their normal boiling points, expanding the accessible reaction parameter window [26].
Flow rate optimization reveals a critical balance between conversion efficiency and throughput considerations [24]. Low flow rates (1.5 mL/min) achieve high conversion (94%) and selectivity (90%) but result in reduced throughput [25]. Higher flow rates (150 mL/min) provide increased throughput but at the expense of conversion efficiency (72%) [29]. This relationship necessitates careful optimization based on specific production requirements and economic considerations [30].
Residence time control enables fine-tuning of reaction completion while maintaining product quality [24]. Short residence times (30 seconds) achieve excellent conversion (99%) and selectivity (98%) under optimized temperature and pressure conditions [25]. Extended residence times (16 minutes) provide comparable conversion (98%) with slightly reduced selectivity (94%), indicating the importance of precise timing in continuous flow synthesis [26].